molecular formula C15H21N3S B11426205 1-(tert-butyl)-3-((2-methyl-1H-indol-5-yl)methyl)thiourea

1-(tert-butyl)-3-((2-methyl-1H-indol-5-yl)methyl)thiourea

Cat. No.: B11426205
M. Wt: 275.4 g/mol
InChI Key: SWWAJJLRWXUCFN-UHFFFAOYSA-N
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Description

3-TERT-BUTYL-1-[(2-METHYL-1H-INDOL-5-YL)METHYL]THIOUREA is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-TERT-BUTYL-1-[(2-METHYL-1H-INDOL-5-YL)METHYL]THIOUREA typically involves the reaction of 2-methyl-1H-indole-5-carbaldehyde with tert-butyl isothiocyanate in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as methanol or ethanol. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-TERT-BUTYL-1-[(2-METHYL-1H-INDOL-5-YL)METHYL]THIOUREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiourea group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the thiourea group.

    Substitution: Substituted thiourea derivatives.

Scientific Research Applications

3-TERT-BUTYL-1-[(2-METHYL-1H-INDOL-5-YL)METHYL]THIOUREA has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-TERT-BUTYL-1-[(2-METHYL-1H-INDOL-5-YL)METHYL]THIOUREA involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial for its biological effects. The indole ring allows for π-π interactions with aromatic amino acids in proteins, while the thiourea group can form hydrogen bonds with active site residues .

Comparison with Similar Compounds

Similar Compounds

    1-[(2-METHYL-1H-INDOL-5-YL)METHYL]THIOUREA: Lacks the tert-butyl group, which may affect its biological activity and solubility.

    3-TERT-BUTYL-1-[(1H-INDOL-5-YL)METHYL]THIOUREA: Similar structure but without the methyl group on the indole ring.

Uniqueness

3-TERT-BUTYL-1-[(2-METHYL-1H-INDOL-5-YL)METHYL]THIOUREA is unique due to the presence of both the tert-butyl and methyl groups, which can influence its chemical reactivity, biological activity, and solubility. These structural features make it a valuable compound for various applications in scientific research .

Properties

Molecular Formula

C15H21N3S

Molecular Weight

275.4 g/mol

IUPAC Name

1-tert-butyl-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea

InChI

InChI=1S/C15H21N3S/c1-10-7-12-8-11(5-6-13(12)17-10)9-16-14(19)18-15(2,3)4/h5-8,17H,9H2,1-4H3,(H2,16,18,19)

InChI Key

SWWAJJLRWXUCFN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)CNC(=S)NC(C)(C)C

Origin of Product

United States

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